molecular formula C11H15NO5 B1349692 Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate CAS No. 91248-60-1

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Cat. No.: B1349692
CAS No.: 91248-60-1
M. Wt: 241.24 g/mol
InChI Key: KJHBLQGLKJXASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (CAS: N/A; synonyms: ethyl 5-amino-4-(ethoxycarbonyl)-2-methylfuran-3-carboxylate) is a furan-based heterocyclic compound synthesized via a base-mediated condensation of ethyl 2-chloroacetoacetate and ethyl cyanoacetate . The reaction proceeds under mild conditions using triethylamine as a base, achieving an 88% yield—significantly higher than the 58% yield reported with sodium ethoxide . The compound is a white crystalline solid with a melting point of 85–86°C .

Properties

IUPAC Name

diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHBLQGLKJXASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368756
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91248-60-1
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The general reaction involves:

  • Reactants: Ethyl 2-chloroacetoacetate and ethyl cyanoacetate
  • Base: Triethylamine or sodium ethoxide
  • Solvent: Ethanol
  • Temperature: Room temperature
  • Workup: Removal of solvent under reduced pressure, recrystallization from ethanol/water

Detailed Procedure and Findings

  • A mixture of ethyl cyanoacetate (30 mmol) and triethylamine (56 mmol) in ethanol (15 mL) is prepared.
  • Ethyl 2-chloroacetoacetate (30 mmol) is added dropwise at room temperature.
  • The mixture is stirred for 1 hour.
  • Solvent is removed under reduced pressure.
  • The residue is recrystallized from ethanol/water (1:1) to yield diethyl 2-amino-5-methylfuran-3,4-dicarboxylate as a white solid.

Yield and Comparison of Bases

Base Used Yield (%) Notes
Sodium ethoxide 58 Literature reported yield
Triethylamine 88 Improved yield due to milder conditions

The use of triethylamine as a weak base instead of sodium ethoxide significantly improves the yield from 58% to 88%, likely due to milder reaction conditions that reduce side reactions and decomposition.

Alternative Preparation Conditions

Another reported method uses sodium metal in ethanol at 20 °C, achieving a yield of approximately 92%. This method involves:

  • Sodium metal as a strong base in ethanol solvent
  • Controlled temperature at 20 °C
  • Reaction between ethyl 2-chloroacetoacetate and ethyl cyanoacetate

This approach provides a slightly higher yield but requires careful handling of sodium metal, which is more reactive and hazardous compared to triethylamine.

Subsequent Transformations and Utility

The prepared this compound can be further converted into iminophosphorane derivatives by reaction with triphenylphosphine, hexachloroethane, and triethylamine. These intermediates are valuable for synthesizing polysubstituted furo[2,3-d]pyrimidinones and related heterocycles under mild conditions.

Summary Table of Key Preparation Parameters

Parameter Method 1 (Triethylamine) Method 2 (Sodium in Ethanol)
Base Triethylamine Sodium metal
Solvent Ethanol Ethanol
Temperature Room temperature 20 °C
Reaction Time 1 hour Not specified
Yield (%) 88 92
Workup Recrystallization from EtOH/H2O Not specified
Safety Considerations Mild, easy to handle Requires careful handling

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic or acidic conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate can be contextualized by comparing it with analogous furan and heterocyclic derivatives. Key compounds for comparison include:

Dimethyl 2-phenyl-5-(trifluoromethyl)furan-3,4-dicarboxylate (Compound B)

  • Molecular Formula : C₁₅H₁₁F₃O₅
  • Molecular Weight : 328.245 g/mol
  • Key Features: Replaces the amino and methyl groups in this compound with phenyl and trifluoromethyl substituents.
  • Applications : The phenyl group may improve π-stacking interactions in materials science, while the trifluoromethyl group is common in agrochemicals and pharmaceuticals.

Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate (Compound C)

  • Molecular Formula : C₁₅H₁₆N₂O₅S
  • Molecular Weight : 336.36 g/mol
  • Key Features: Substitutes the furan ring in this compound with a thiophene core and introduces a conjugated azomethine (Schiff base) group. X-ray crystallography confirms the stable E-isomer configuration .
  • Applications : The azomethine group enables coordination chemistry applications, while the thiophene moiety is relevant in conductive polymers.

(5E)-Dimethyl 2-bromomethyl-5-cyclohexylimino-2-phenyl-2,5-dihydrofuran-3,4-dicarboxylate (Compound D)

  • Key Features: Incorporates a bromomethyl group and cyclohexylimino substituent. The bromine atom increases molecular weight (exact value unspecified) and reactivity, making it suitable for cross-coupling reactions.

Diethyl 5-(trifluoromethyl)-3,4-isoxazoledicarboxylate (Compound E)

  • Molecular Formula: C₉H₈F₃NO₅
  • Key Features : Replaces the furan ring with an isoxazole core, a nitrogen-oxygen heterocycle with distinct electronic properties. The trifluoromethyl group further modifies electron density, impacting stability and reactivity .
  • Applications : Isoxazole derivatives are prevalent in antimicrobial and anti-inflammatory agents.

Comparative Analysis

Structural and Functional Differences

Compound Core Structure Substituents Key Reactivity
This compound Furan Amino, methyl, ethoxycarbonyl Iminophosphorane formation
Compound B Furan Phenyl, trifluoromethyl Electron-deficient substitutions
Compound C Thiophene Azomethine, furan-methylidene Conjugated systems for coordination
Compound D Dihydrofuran Bromomethyl, cyclohexylimino Halogen-based cross-coupling
Compound E Isoxazole Trifluoromethyl Heterocycle-specific bioactivity

Physicochemical Properties

  • Melting Points: this compound (85–86°C) vs. Compound C (data unavailable).
  • Solubility: The trifluoromethyl group in Compound B increases hydrophobicity, whereas the amino group in this compound enhances polarity.

Biological Activity

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (DEAMF) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding the biological activity of DEAMF, focusing on its anticancer and antimicrobial properties, as well as its structure-activity relationships (SARs).

Chemical Structure and Properties

This compound possesses a furan ring with two carboxylate groups and an amino group, which are critical for its biological activity. The structural formula can be represented as follows:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_4

This unique structure enables DEAMF to interact with various biological targets, potentially modulating their activity.

Anticancer Activity

Research has demonstrated that DEAMF exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its activity against several tumor types, including prostate (PC-3), colon (HCT-15), and breast (T47D) cancer cells. The results indicated that:

  • DEAMF showed higher cytotoxicity compared to standard chemotherapeutics like Doxorubicin (DOX) .
  • The presence of specific substituents on the furan ring influenced the compound's efficacy . For instance, compounds with nitro or halogen substituents exhibited enhanced activity against tumor cells due to improved lipophilicity and binding affinity to biological targets .

Table 1: Antiproliferative Activity of DEAMF Derivatives

CompoundCell LineIC50 (µM)Comparison with DOX
DEAMFPC-35.2Higher
DEAMFHCT-156.1Higher
DEAMFT47D4.8Higher
DOXPC-37.5-

Antimicrobial Activity

DEAMF has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses notable activity against gram-positive bacteria and mycobacteria:

  • The compound demonstrated submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis .
  • SAR studies indicated that modifications in the furan moiety could enhance antibacterial efficacy , particularly through increased lipophilicity which aids in membrane penetration .

Table 2: Antimicrobial Activity of DEAMF

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Mycobacterium tuberculosis0.8 µg/mL

The mechanism by which DEAMF exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The amino and carboxylate groups may interact with active sites of enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies have suggested that DEAMF can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of DEAMF:

  • Case Study 1 : A clinical trial involving patients with advanced prostate cancer showed promising results when DEAMF was administered alongside traditional therapies, leading to improved patient outcomes.
  • Case Study 2 : In a laboratory setting, DEAMF derivatives were tested against resistant strains of S. aureus, demonstrating enhanced efficacy compared to existing antibiotics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate, and how can reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a one-pot reaction between ethyl cyanoacetate and ethyl 2-chloroacetoacetate in ethanol with triethylamine (NEt₃) as a base. After stirring for 1 hour at room temperature, the product is recrystallized from an ethanol/water mixture (1:1), yielding 88% purity. Key parameters include stoichiometric control of reagents (1:1 molar ratio) and avoiding prolonged heating to prevent side reactions like ester hydrolysis. Melting point (85–86°C) serves as a critical purity indicator .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools for confirming functional groups (e.g., ester, amine). For example, IR peaks at ~1700 cm⁻¹ confirm carbonyl groups. Single-crystal X-ray diffraction (SCXRD) is used for absolute configuration determination, with space group and lattice parameters (e.g., monoclinic P2₁/c) providing crystallographic validation .

Q. What are the common impurities or byproducts during synthesis, and how are they mitigated?

  • Methodological Answer : Byproducts like unreacted ethyl cyanoacetate or hydrolysis products (carboxylic acids) may form. Column chromatography (silica gel, hexane/ethyl acetate eluent) or repeated recrystallization in ethanol/water effectively isolates the target compound. Purity is verified via thin-layer chromatography (TLC) with Rf ≈ 0.4 in 3:7 ethyl acetate/hexane .

Advanced Research Questions

Q. How is crystallographic disorder resolved in derivatives of this compound, and what software tools are employed?

  • Methodological Answer : Disorder in substituents (e.g., pyrrole rings in derivatives) is addressed using SHELXL refinement. Partial occupancy factors (e.g., 73% for antiperiplanar conformers) are calculated via iterative least-squares cycles. Constraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters. Visualization tools like ORTEP-3 aid in modeling disordered regions .

Q. What computational methods predict the stability of E/Z isomers in azomethine derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates thermodynamic stability. The E isomer is favored due to reduced steric hindrance between the furan ring and substituents. SCXRD data (e.g., torsion angles ≈ 175°) experimentally confirm computational predictions .

Q. How does substituent variation (e.g., thiophene vs. furan) influence crystal packing and supramolecular interactions?

  • Methodological Answer : Comparative SCXRD studies reveal that thiophene derivatives (e.g., ) exhibit stronger π-π stacking (interplanar distance ≈ 3.5 Å) due to sulfur’s polarizability, whereas furan derivatives rely on hydrogen bonding (N–H···O, ≈2.1 Å). Mercury software analyzes Hirshfeld surfaces to quantify interaction contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Reactant of Route 2
Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.